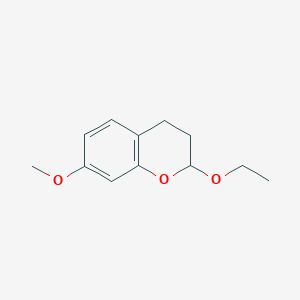
2-Ethoxy-7-methoxychroman
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-7-methoxychroman is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Overview
The compound has been investigated for its anticancer properties, particularly due to its structural similarities to other known cytotoxic agents. Research indicates that modifications to the methoxychroman structure can enhance its efficacy against various cancer cell lines.
Case Studies
- Musa et al. (2015) demonstrated that derivatives of methoxychroman exhibited selective cytotoxicity against A549 lung cancer cells, leading to significant tumor growth inhibition in vivo without notable toxicity.
- Another study highlighted that specific modifications to the methoxychroman structure improved antiproliferative effects against MCF-7 breast cancer cells, indicating the potential for targeted cancer therapies.
Overview
The antimicrobial properties of 2-ethoxy-7-methoxychroman have also been extensively studied, showing effectiveness against a range of microbial pathogens.
Antibacterial Activity
In vitro tests have revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
- Effective Pathogens : The compound has shown activity against Staphylococcus aureus and Escherichia coli, with effective inhibition zones observed at concentrations as low as 0.1 mg/ml.
Antifungal Activity
Research has also indicated antifungal properties, although results vary among different fungal strains:
- Certain derivatives have demonstrated promising antifungal activity, suggesting that structural modifications can enhance efficacy.
Data Summary Tables
The following tables summarize key findings regarding the biological activities of this compound:
| Activity | Tested Organisms | Results |
|---|---|---|
| Anticancer | A549 (lung cancer), MCF-7 (breast) | Significant cytotoxicity; tumor growth inhibition |
| Antibacterial | Staphylococcus aureus | Effective inhibition at ≤0.1 mg/ml |
| Escherichia coli | Effective inhibition at ≤0.1 mg/ml | |
| Antifungal | Candida albicans | Variable activity; dependent on structural modifications |
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-ethoxy-7-methoxy-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C12H16O3/c1-3-14-12-7-5-9-4-6-10(13-2)8-11(9)15-12/h4,6,8,12H,3,5,7H2,1-2H3 |
Clave InChI |
UNZXBZWHURUYQX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1CCC2=C(O1)C=C(C=C2)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













